molecular formula C10H18O B098109 (+)-Isoborneol CAS No. 16725-71-6

(+)-Isoborneol

Cat. No.: B098109
CAS No.: 16725-71-6
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-OYNCUSHFSA-N
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Description

(+)-Isoborneol is a bicyclic organic compound and a terpene derivative. It is a secondary alcohol with a camphor-like odor and is commonly found in essential oils of various plants. This compound is known for its use in traditional medicine and as a precursor in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-Isoborneol can be synthesized through the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of camphene, a process that involves the use of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: It can be reduced to borneol using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Camphor.

    Reduction: Borneol.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

(+)-Isoborneol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-Isoborneol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

    Borneol: A structural isomer of (+)-Isoborneol with similar properties but different stereochemistry.

    Camphor: An oxidized form of this compound, used in medicinal and industrial applications.

    Menthol: Another terpene alcohol with similar cooling and aromatic properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to serve as a chiral building block in organic synthesis and its diverse biological activities make it a valuable compound in various fields of research and industry.

Properties

CAS No.

16725-71-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

DTGKSKDOIYIVQL-OYNCUSHFSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2O

SMILES

CC1(C2CCC1(C(C2)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

boiling_point

212 °C

Color/Form

White to off-white crystals
White translucent lumps

density

Leaves from ligroin;  MP 206 °C;  BP 213 °C;  density: 1.011 g/cu cm at 20 °C. Insoluble in water;  very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

flash_point

150 °F (60 °C) /closed cup/

melting_point

202 °C
Hexanogal plates from petroleum ether;  melting point: 204 °C;  boiling point: 210 °C at 779 mm Hg /L-Borneol/
214 °C

16725-71-6
124-76-5
507-70-0

physical_description

Liquid
White translucent solid;  [Hawley]
Solid

Pictograms

Flammable

shelf_life

Stable under recommended storage conditions.

solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ethe

vapor_pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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